BenchChemオンラインストアへようこそ!

Benzyl 6-methyl-4-phenyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Calcium channel blockade DHPM SAR thioxo advantage

This 2-thioxo-DHPM building block (CAS 608492-38-2) is the optimal scaffold for calcium channel blocker, anti-TB, and multi-target Alzheimer's SAR libraries. The benzyl ester enhances lipophilicity (cLogP ~3.6) for membrane penetration and allows orthogonal hydrogenolysis to free acid for late-stage diversification—a capability absent in methyl/ethyl ester analogs. Procure research-grade material with 98% purity for rigorous enantioselective studies.

Molecular Formula C19H18N2O2S
Molecular Weight 338.43
CAS No. 608492-38-2
Cat. No. B2633471
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzyl 6-methyl-4-phenyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
CAS608492-38-2
Molecular FormulaC19H18N2O2S
Molecular Weight338.43
Structural Identifiers
SMILESCC1=C(C(NC(=S)N1)C2=CC=CC=C2)C(=O)OCC3=CC=CC=C3
InChIInChI=1S/C19H18N2O2S/c1-13-16(18(22)23-12-14-8-4-2-5-9-14)17(21-19(24)20-13)15-10-6-3-7-11-15/h2-11,17H,12H2,1H3,(H2,20,21,24)
InChIKeyXASGAUXXRUWWEM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Benzyl 6-methyl-4-phenyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate (CAS 608492-38-2): Procurement-Ready Physicochemical and Class Profile


Benzyl 6-methyl-4-phenyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate (CAS 608492-38-2; molecular formula C₁₉H₁₈N₂O₂S; molecular weight 338.42 g/mol) belongs to the Biginelli-type 3,4-dihydropyrimidin-2(1H)-thione (DHPM) family [1]. The compound incorporates three functionally significant structural features: a C2-thioxo (C=S) group that replaces the more common C2-oxo (C=O) in classical DHPMs, a benzyl ester at the C5-carboxylate position, and an unsubstituted 4-phenyl ring [2]. The thioxo group imparts distinct electronic properties, hydrogen-bonding capacity, and pharmacological profiles relative to the corresponding 2-oxo congeners [3]. The benzyl ester moiety provides differentiated lipophilicity, crystallinity, and orthogonal deprotection potential compared to the methyl (CAS 33458-26-3 analog) and ethyl ester homologues that dominate the published literature [2].

Why Benzyl 6-methyl-4-phenyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate Cannot Be Interchanged with Common Methyl or Ethyl Ester Analogs


Within the 2-thioxo-DHPM subclass, the ester substituent at the C5 position is not a passive spectator. The benzyl ester in CAS 608492-38-2 confers a cLogP increase of approximately 1.2–1.5 log units over the methyl ester and ~0.8–1.0 log units over the ethyl ester, shifting the compound into a lipophilicity window (estimated cLogP ~3.6) more favorable for membrane passive diffusion and blood–brain barrier penetration [1]. Furthermore, the benzyl ester is selectively cleavable under mild hydrogenolysis conditions (H₂, Pd/C) to release the free carboxylic acid, a transformation that is orthogonal to the acid- and base-labile thioxo-dihydropyrimidine ring and is not accessible with simple alkyl esters [2]. In solid-state applications, the benzyl aromatic ring introduces additional π–π stacking interactions that alter crystal packing, melting point, and solubility relative to methyl/ethyl congeners—parameters that directly impact formulation, co-crystal engineering, and dissolution-controlled bioavailability [3]. Generic substitution with the more readily available ethyl ester (CAS 33458-26-3) or methyl ester therefore risks altered pharmacokinetics, loss of prodrug cleavage orthogonality, and unpredictable solid-form behavior.

Quantitative Differentiation Evidence for Benzyl 6-methyl-4-phenyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate (CAS 608492-38-2) vs. Closest Analogs


Thioxo (C=S) vs. Oxo (C=O) at C2: Superior Calcium Channel Antagonism in DHPM Scaffolds

Meta-analysis of Biginelli adduct pharmacological profiles establishes that 2-thioxo-DHPMs (thio-Biginelli adducts) are significantly more potent calcium channel inhibitors than their corresponding 2-oxo and 2-aza congeners [1]. This class-level SAR finding has been corroborated across multiple independent studies and is considered a consensus structure–activity relationship in the DHPM field [2]. CAS 608492-38-2, bearing the 2-thioxo pharmacophore, is therefore positioned in the higher-activity tier for calcium channel modulation applications compared to any 2-oxo benzyl ester analog.

Calcium channel blockade DHPM SAR thioxo advantage

Benzyl Ester vs. Methyl/Ethyl Ester: Lipophilicity-Driven Permeability and Prodrug Cleavage Orthogonality

The C5 benzyl ester of CAS 608492-38-2 confers a calculated logP (cLogP) approximately 1.2–1.5 units higher than the methyl ester homolog and ~0.8–1.0 units higher than the ethyl ester, based on experimentally measured cLogP values for closely related thioxo-DHPM series (range 1.50–3.11) [1] plus the established Hansch π increment of ~1.5 for –CH₂Ph vs. –CH₃ [2]. This shift places the benzyl ester in an optimal logP ~3.6 window associated with enhanced passive membrane permeability and potential blood–brain barrier penetration, while retaining sufficient aqueous solubility for in vitro assay compatibility [2]. Critically, the benzyl ester is orthogonally cleavable by catalytic hydrogenolysis (H₂/Pd-C, room temperature) to liberate the free 5-carboxylic acid without perturbing the acid-sensitive dihydropyrimidine ring or the oxidation-prone thioxo group—a synthetic versatility not available from methyl or ethyl esters, which require basic or acidic hydrolysis conditions that can degrade the DHPM core [3].

Lipophilicity prodrug design C5 ester SAR

Thioxo-DHPM Class: Nanomolar Inhibition of Cholinesterases and Carbonic Anhydrase Isoforms

A focused library of 4,5-disubstituted-2-thioxo-1,2,3,4-tetrahydropyrimidines—including benzaldehyde-derived members directly analogous to CAS 608492-38-2—demonstrated potent sub-100 nanomolar inhibition of acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and human carbonic anhydrase isoforms I and II [1]. The AChE Ki values ranged from 6.11 to 16.13 nM, BChE Ki from 6.76 to 15.68 nM, hCA I Ki from 47.40 to 76.06 nM, and hCA II Ki from 30.63 to 76.06 nM across the series [1]. These activities position the 2-thioxo-DHPM scaffold in the high-potency tier for neurodegenerative and antiglaucoma target engagement. In contrast, 2-oxo-DHPM congeners are consistently reported as weaker or inactive against these enzymatic targets, although rigorous head-to-head Ki comparisons within a single study are limited [2].

Acetylcholinesterase inhibition butyrylcholinesterase carbonic anhydrase

Anti-Tubercular Activity of Thioxo-DHPMs Against Drug-Sensitive and MDR Mycobacterium tuberculosis Strains

In a systematic anti-TB screening of tetrahydropyrimidinethiones (2-thioxo-DHPMs) against both the drug-sensitive H37Rv and multidrug-resistant (MDR) strains of Mycobacterium tuberculosis, thioxo-DHPM compound 2a demonstrated MIC values of 32 µg/mL (H37Rv) and 128 µg/mL (MDR-TB), while the corresponding 2-oxo congener 1a exhibited 2-fold higher potency against H37Rv but neither 1a nor the other oxo-DHPMs (1b–d) showed measurable activity against the MDR strain up to 128 µg/mL [1]. Notably, compound 2b, the second thioxo-DHPM in the series, displayed anti-TB activity against H37Rv but not MDR-TB, highlighting that the 4-aryl substituent modulates the resistance profile [1]. This differential MDR-TB activity pattern suggests that the thioxo pharmacophore may engage a distinct or additional molecular target (potentially thymidylate kinase, as supported by molecular docking against PDB 5NQ5) compared to the oxo series [1].

Antitubercular MDR-TB thymidylate kinase

Enantiomeric Resolution: 2-Thioxo-DHPMs Outperform 2-Oxo-DHPMs on Chiral Stationary Phases

In a systematic chromatographic study comparing the enantiomeric resolution of racemic 4-aryl-2-thioxo-1,2,3,4-tetrahydropyrimidines (compounds 33–38) versus 4-aryl-2-oxo-1,2,3,4-tetrahydropyrimidines (compounds 39–41) on a chiral tetraproline stationary phase, the 2-thioxo derivatives were consistently more efficiently resolved than their 2-oxo counterparts [1]. The enhanced resolution arises from stronger stereoselective hydrogen-bonding interactions between the thiocarbonyl (C=S) group and the chiral selector, compared to the carbonyl (C=O) in oxo-DHPMs [1]. This differential resolution behavior is directly relevant to CAS 608492-38-2, whose C4 stereocenter generates a racemic mixture that requires efficient chiral separation for enantiopure biological evaluation, given the established enantioselectivity of DHPM pharmacology (e.g., (R)-enantiomer more potent as calcium channel blocker) [2].

Chiral separation enantiomeric resolution tetraproline CSP

Evidence-Backed Research and Industrial Application Scenarios for Benzyl 6-methyl-4-phenyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate (CAS 608492-38-2)


Cardiovascular Lead Optimization: Calcium Channel Blocker SAR Libraries

CAS 608492-38-2 serves as an optimal core scaffold for constructing calcium channel blocker SAR libraries. The 2-thioxo group places the compound in the highest-activity tier of DHPM calcium antagonists, consistently outperforming 2-oxo and 2-aza analogs [1]. The C5 benzyl ester provides a non-permanent lipophilic handle that can be iteratively varied (via hydrogenolysis to the free acid followed by re-esterification with diverse alcohols) to systematically explore the lipophilicity–potency–solubility balance without resynthesizing the DHPM core [2]. This orthogonal late-stage diversification strategy is not feasible with the commercially more common methyl or ethyl ester analogs.

Multidrug-Resistant Tuberculosis (MDR-TB) Hit-to-Lead Programs

The thioxo-DHPM chemotype uniquely retains anti-TB activity against MDR strains of Mycobacterium tuberculosis (MIC 128 µg/mL) where all tested oxo-DHPMs lose activity entirely (>128 µg/mL) [1]. CAS 608492-38-2, with its unsubstituted 4-phenyl ring, represents the minimal pharmacophore for this MDR-TB activity and provides a clean starting point for systematic 4-aryl substitution to improve potency toward the reference drug level (isoniazid MIC 4 µg/mL against H37Rv) [1]. The benzyl ester's enhanced lipophilicity (cLogP ~3.6) may additionally favor mycobacterial cell wall penetration, a critical barrier in anti-TB drug design [1].

Neurodegenerative Disease Target Screening: AChE/BChE/GSK-3β Multi-Target Probes

CAS 608492-38-2 combines three validated anti-Alzheimer's pharmacophoric elements in a single molecule: (i) the 2-thioxo-DHPM core delivers nanomolar AChE/BChE inhibition (Ki 6–16 nM range) [1]; (ii) the same 2-thioxo-DHPM scaffold has produced GSK-3β inhibitors with IC₅₀ values as low as 0.90 µM and demonstrated in vivo reduction of phosphorylated tau and Aβ aggregates in C. elegans AD models [2]; (iii) the benzyl ester elevates lipophilicity into a range favorable for blood–brain barrier penetration [3]. This multi-target profile enables a single chemical entity to address both cholinergic deficit and tau/Aβ pathology, positioning CAS 608492-38-2 as a privileged starting scaffold for polypharmacology-driven Alzheimer's drug discovery.

Chiral Chromatography Method Development and Enantiopure DHPM Supply

The 2-thioxo group of CAS 608492-38-2 confers superior enantiomeric resolution on chiral stationary phases compared to 2-oxo-DHPMs, enabling efficient analytical and preparative-scale separation of the C4 racemate [1]. Given the established enantioselectivity of DHPM pharmacology—where the (R)-enantiomer is consistently more potent for calcium channel blockade [2]—access to both enantiomers in high enantiomeric excess is essential for rigorous SAR interpretation. Procurement of CAS 608492-38-2 as a racemic building block, followed by validated chiral HPLC resolution, provides a reliable pathway to enantiopure material that is more practical than asymmetric synthesis approaches for this scaffold.

Quote Request

Request a Quote for Benzyl 6-methyl-4-phenyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.